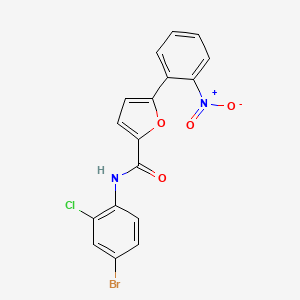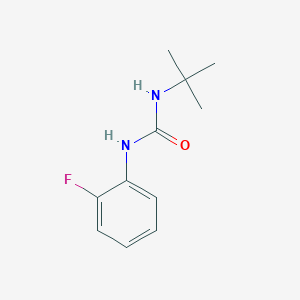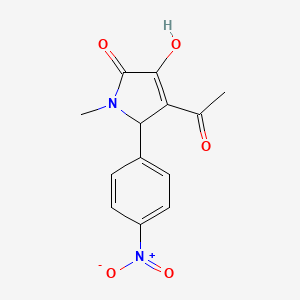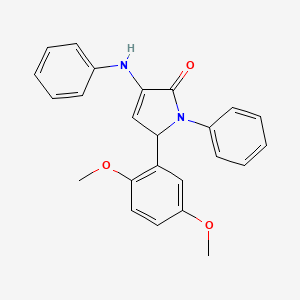
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCF and has been synthesized through different methods.
Mechanism of Action
The mechanism of action of BCF is not fully understood. However, it has been suggested that BCF exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. BCF has also been found to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide.
Biochemical and Physiological Effects:
BCF has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. It has also been found to inhibit the growth of cancer cells in vitro. BCF has been shown to reduce the production of prostaglandins and nitric oxide, which are involved in the inflammatory response. BCF has also been found to reduce the expression of COX-2 and NOS in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using BCF in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various fields. However, the limitations of using BCF in lab experiments include its low solubility in water, which can make it difficult to prepare solutions of the compound. BCF can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
The potential applications of BCF in various fields suggest several future directions for research. In medicinal chemistry, further studies are needed to determine the efficacy and safety of BCF as an anticancer agent. In materials science, the use of BCF as a building block for the synthesis of novel materials with unique properties can be explored further. In environmental science, the development of BCF-based sensors for the detection of heavy metal ions can be investigated. Overall, the potential applications of BCF in various fields suggest that it is a promising compound for further research.
Synthesis Methods
BCF can be synthesized through different methods, including the reaction of 4-bromo-2-chloroaniline and 2-nitrobenzaldehyde in the presence of furfurylamine and p-toluenesulfonic acid. Another method involves the reaction of 2-nitrobenzaldehyde and 4-bromo-2-chloroaniline in the presence of furfurylamine and acetic acid. The yield of BCF obtained through these methods varies, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
BCF has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BCF has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In materials science, BCF has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, BCF has been studied for its potential use as a sensor for the detection of heavy metal ions.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-10-5-6-13(12(19)9-10)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVMQCMSQXTGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
